molecular formula C29H32O13 B1684455 Etoposide CAS No. 33419-42-0

Etoposide

Cat. No. B1684455
CAS RN: 33419-42-0
M. Wt: 588.6 g/mol
InChI Key: VJJPUSNTGOMMGY-YLLUJYJTSA-N
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Description

Etoposide is a semisynthetic derivative of podophyllotoxin used in the treatment of various neoplastic diseases such as carcinoma of the lungs or testicles, AIDS-related Kaposi’s sarcoma, acute myelogenous leukemia, and Ewing’s sarcoma . It is also known as VP-16 and is used in combination with other cancer medicines to treat cancer of the testicles and small cell lung cancer .


Synthesis Analysis

Etoposide is a semisynthetic derivative of podophyllotoxin . The importance of solvent, steric effects, and electronic effects in the coupling reaction is demonstrated in its synthesis .


Molecular Structure Analysis

Etoposide has a molecular formula of C29H32O13 and a molecular weight of 588.6 . It is very soluble in methanol and chloroform, slightly soluble in ethanol, and sparingly soluble in water and ether .


Chemical Reactions Analysis

Etoposide promotes DNA loop trapping and barrier formation by topoisomerase II . It appears to cause breaks in DNA by either an interaction with DNA-topoisomerase II or the formation of free radicals .


Physical And Chemical Properties Analysis

Etoposide is a powder, white to white with a yellow cast . Its melting point is 236-251°C . It is physically and chemically stable for at least 7 days at 32°C and 31 days at 4°C and 23°C .

Scientific Research Applications

Cancer Therapy

Etoposide is primarily used as an anticancer drug for the treatment of various malignancies. It is particularly effective against testicular cancer , small cell lung cancer , and lymphomas . Etoposide works by inhibiting topoisomerase II , an enzyme crucial for DNA replication and cell division, leading to DNA damage and apoptosis of cancer cells .

Resistance Mechanisms Study

Research into etoposide resistance has provided insights into the mechanisms by which cancer cells evade chemotherapy. Mutations in topoisomerase IIα and alterations in drug efflux are among the known mechanisms of resistance . Understanding these mechanisms is crucial for developing strategies to overcome drug resistance.

Pharmacokinetics and Pharmacodynamics

Etoposide’s pharmacokinetics —how it is absorbed, distributed, metabolized, and excreted—has been extensively studied to optimize dosing and minimize side effects . Its pharmacodynamics —the drug’s effects on the body—are also a key research area, particularly in relation to its pro-apoptotic activities .

Nanomedicine Development

Recent advancements in nanotechnology have led to the development of nanocarriers for etoposide, aiming to improve its solubility, bioavailability, and therapeutic index . These nanocarriers can enhance the drug’s efficacy while reducing its toxicity.

Electrochemical Detection

Innovative methods for the rapid detection of etoposide in biological samples have been developed, such as using a nanoporous-gold-based electrochemical sensor . This allows for quick and sensitive monitoring of drug levels in patients undergoing therapy.

Clinical Trials

Etoposide is frequently included in clinical trials to evaluate its effectiveness in combination with other drugs or treatment modalities. For instance, trials are assessing the combination of etoposide with immunotherapy agents like nivolumab to treat extensive stage small cell lung cancer .

Mechanism of Action

Target of Action

Etoposide primarily targets DNA topoisomerase II , an enzyme that plays a crucial role in DNA replication and transcription . This enzyme is responsible for relieving the torsional strain in DNA by introducing transient breaks, allowing the DNA strands to pass through one another, and then resealing the breaks .

Mode of Action

Etoposide interacts with its target by forming a ternary complex with topoisomerase II and DNA . This complex induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulation of these breaks in DNA prevents entry into the mitotic phase of cell division, leading to cell death . Etoposide is cell cycle-dependent and phase-specific, affecting mainly the S and G2 phases of cell division .

Biochemical Pathways

The primary biochemical pathway affected by etoposide is the DNA damage response pathway . The drug causes DNA double-strand breaks (DSBs), which activate a series of cellular responses, including cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis . The activation of p53, a key player in this pathway, is part of a positive feedback loop that amplifies the DNA damage signal and leads to cell cycle arrest or apoptosis .

Pharmacokinetics

Etoposide exhibits highly variable bioavailability (25 to 75%) when administered orally . It is metabolized in the liver, primarily by the CYP3A4 enzyme . The drug’s elimination half-life varies: it’s approximately 6 hours for oral administration, 6-12 hours for intravenous administration in adults, and around 3 hours in children . Etoposide is excreted through both the kidneys and feces .

Result of Action

The primary molecular effect of etoposide is the induction of DNA double-strand breaks , which can lead to cell cycle arrest and apoptosis . On a cellular level, this results in the death of rapidly dividing cells, particularly cancer cells . This can also affect healthy cells that divide rapidly, such as those in the bone marrow, gastrointestinal tract, and hair follicles, leading to side effects like low blood cell counts, nausea, and hair loss .

Action Environment

The action, efficacy, and stability of etoposide can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH of the stomach, and its metabolism can be influenced by the presence of other drugs that induce or inhibit CYP3A4 . Additionally, genetic variations in the target enzyme, topoisomerase II, or in drug transporters and metabolizing enzymes, can also impact the drug’s efficacy and toxicity .

Safety and Hazards

Etoposide may cause harm to the unborn child, may cause genetic defects, and is suspected of causing cancer . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Etoposide has shown therapeutic activity against testicular cancer, small cell carcinoma of the lung, leukemias, lymphomas, and more . The development of genomic sequencing has led to the identification of new T-ALL subgroups and potential targeted therapeutic approaches which could improve patients’ outcomes .

properties

IUPAC Name

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
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InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29+/m1/s1
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InChI Key

VJJPUSNTGOMMGY-MRVIYFEKSA-N
Source PubChem
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Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
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Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
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Molecular Formula

C29H32O13
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DSSTOX Substance ID

DTXSID5023035
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Molecular Weight

588.6 g/mol
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Physical Description

Solid
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Solubility

Sparingly soluble, Very soluble in methanol, chloroform; slightly soluble in ethanol, sparingly soluble in water., Sol in alc: approx 0.76 mg/ml, Water solubility: approx 0.08 mg/mL, 9.78e-01 g/L
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Vapor Pressure

5.4X10-23 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Etoposide inhibits DNA topoisomerase II, thereby inhibiting DNA re-ligation. This causes critical errors in DNA synthesis at the premitotic stage of cell division and can lead to apoptosis of the cancer cell. Etoposide is cell cycle dependent and phase specific, affecting mainly the S and G2 phases of cell division. Inhibition of the topoisomerase II alpha isoform results in the anti-tumour activity of etoposide. The drug is also capable of inhibiting the beta isoform but inhibition of this target is not associated with the anti-tumour activity. It is instead associated with the carcinogenic effect., The drug appears to produce its cytotoxic effects by damaging DNA and thereby inhibiting or altering DNA synthesis. ... Etoposide appears to be cell-cycle dependent and cycle-phase specific, inducing G2 phase arrest and preferentially filling cells in the G2 and late S phases., Etoposide has been shown to arrest metaphase in chick fibroblasts, but its principal effect in mammalian cells appears to be in the G2 phase. At etoposide concentrations of 0.3-10 ug/ml in vitro, cells are inhibited from entering prophase; at concentrations of 10 ug/ml or higher, lysis of cells entering mitosis occurs. ... Etoposide does not inhibit microtubule assembly. Etoposide has been shown to induce single-stranded DNA breaks in HeLa cells and in murine leukemia L1210 cells in vitro; the drug also induces double-stranded DNA breaks and DNA-protein crosslinks in L1210 cells. Etoposide induced DNA damage appears to correlate well with the cytotoxicity of the drug. ... Etoposide appears to induce single-stranded DNA breaks indirectly, possibly through endonuclease activation, inhibition of intranuclear type II topoisomerase, or formation of a free-radical metabolite via an enzymatic reaction involving the hydroxyl group at the C-4' position of the E ring. Etoposide also reversibly inhibits the facilitated diffusion of nucleosides into HeLa cells in a concentration dependent manner in vitro., Etoposide may stabilize type II topoisomerase DNA complexes, preventing rejoining of single and double strand DNA breaks. Etoposide may also require cellular activation into intermediates, which then bind to DNA and disrupt cellular function.
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Impurities

The following impurities are limited by the requirements of The British Pharmacopoeia: 4'-carbenzoxy ethylidene lignan P, picroethylidene lignan P, alpha-ethylidene lignan P, lignan P and 4'-demethylepipodophyllotoxin.
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Product Name

Etoposide

Color/Form

Crystals from methanol

CAS RN

33419-42-0
Record name Etoposide
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Melting Point

236-251 °C, 236 - 251 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of Etoposide?

A1: Etoposide primarily targets DNA Topoisomerase II (Topo II), an enzyme essential for DNA replication and repair. [, ] It inhibits Topo II by trapping the enzyme in a complex with cleaved DNA, ultimately leading to DNA damage and cell death. []

Q2: How does Etoposide-induced DNA damage lead to cell death?

A2: Etoposide-induced DNA damage triggers a series of downstream events, including activation of p53, a tumor suppressor protein. [] p53 can initiate cell cycle arrest, giving the cell time to repair the damage, or, if the damage is too extensive, it can trigger apoptosis (programmed cell death). [, ]

Q3: What is the molecular formula and weight of Etoposide?

A3: While this specific information is not provided in the research excerpts, Etoposide's molecular formula is C29H32O13 and it has a molecular weight of 588.56 g/mol. This information can be readily found in publicly available chemical databases.

Q4: How does Etoposide perform in liposomal formulations for pulmonary delivery?

A5: Research indicates that Etoposide can be successfully incorporated into liposomes for pulmonary delivery. Freeze-dried liposomal formulations of Etoposide, using trehalose as a cryoprotectant, demonstrated good stability in terms of particle size and drug content for up to six months when stored at both ambient and refrigerated temperatures. []

Q5: What is the role of P-glycoprotein (P-gp) in the pharmacokinetics of Etoposide?

A6: P-glycoprotein (P-gp), encoded by the ABCB1 gene, plays a significant role in the absorption, distribution, and excretion of Etoposide. [, ] It acts as a transport protein, limiting the oral uptake of Etoposide and mediating its excretion across the gut wall. []

Q6: How does the ABCB1 (C1236T) polymorphism affect Etoposide's pharmacokinetics?

A7: The ABCB1 (C1236T) polymorphism has been shown to affect the transport activity of P-glycoprotein. Research using recombinant Caco-2 cell lines, expressing either the wild-type or variant P-gp, revealed that the variant P-gp transports Etoposide to a greater extent compared to the wild-type protein. [] This suggests that individuals with the ABCB1 (C1236T) polymorphism might experience altered Etoposide pharmacokinetics and potentially different therapeutic outcomes.

Q7: What is the bioavailability of oral Etoposide?

A8: The oral bioavailability of Etoposide is highly variable, ranging from 25% to 80% among cancer patients. [] This variability can be attributed, in part, to variations in transporter expression or activity, such as P-glycoprotein (P-gp), which influences the absorption and efflux of Etoposide. [, ]

Q8: What is the relationship between Etoposide exposure and neutropenia?

A9: Studies indicate a strong correlation between exposure to the free, pharmacologically active form of Etoposide and the risk of neutropenia, a significant decrease in neutrophils, a type of white blood cell. [] The higher the exposure to free Etoposide, the greater the risk of developing neutropenia.

Q9: What is the efficacy of oral Etoposide in treating metastatic breast cancer?

A10: A pooled analysis of twelve studies investigating the use of oral Etoposide in metastatic breast cancer revealed a moderate clinical effectiveness, with a pooled response rate of 18.5% and a clinical benefit rate of 45.8%. []

Q10: What are the known mechanisms of resistance to Etoposide?

A11: Resistance to Etoposide can arise through various mechanisms, including decreased expression of Topoisomerase II (Topo II), the primary target of Etoposide. [] Other mechanisms involve the multidrug-resistant phenotypes encoded by the mdr1 and MRP (multidrug resistance-associated protein) genes. []

Q11: What are the potential long-term effects of Etoposide treatment?

A13: Etoposide treatment has been associated with an increased risk of developing secondary acute myeloid leukemia (s-AML), a serious blood cancer. [] This risk appears to be higher when Etoposide is used in combination with cyclophosphamide. The latency period for developing s-AML after Etoposide treatment is typically 1-3 years, though longer periods have been reported. []

Q12: Have nanosuspensions been explored as a potential drug delivery system for Etoposide?

A14: Yes, research has investigated the use of Etoposide-loaded bovine serum albumin (BSA) nanosuspensions for parenteral delivery. [] This approach aims to improve the delivery of Etoposide, a poorly water-soluble drug, and potentially enhance its therapeutic efficacy while minimizing side effects.

Q13: What analytical techniques are commonly used to quantify Etoposide in biological samples?

A15: High-performance liquid chromatography (HPLC) is frequently employed to quantify Etoposide in biological samples, such as plasma. [, , ] Fluorescence detection is often used in conjunction with HPLC to enhance sensitivity. []

Q14: How do transporters like ABCC2 and ABCC3 influence Etoposide pharmacokinetics?

A16: ABCC2, also known as MRP2, plays a crucial role in the hepatobiliary excretion of Etoposide. [] ABCC3 (MRP3) contributes to the elimination of Etoposide glucuronide, a metabolite of Etoposide, from the liver into the bloodstream, which is subsequently eliminated in urine. []

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